molecular formula C13H13N3O B1307341 2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 95987-35-2

2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1307341
CAS RN: 95987-35-2
M. Wt: 227.26 g/mol
InChI Key: AOWPSMZJLXJTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Enantioselective Synthesis of 1,2-Dihydronaphthalenes

The synthesis of 1,2-dihydronaphthalenes is significant in medicinal and synthetic chemistry due to their application in various compounds. A method involving N-heterocyclic carbene-catalyzed cascade annulation reactions has been developed to produce these molecules with high yield and stereoselectivity. This process uses benzodiketones and enals under oxidative conditions, resulting in 1,2-dihydronaphthalenes with two adjacent stereocenters. The synthesized products can be further transformed into alcohols, amides, and epoxides, demonstrating the versatility of this approach .

Molecular Structure Analysis of Copper Complexes

The molecular structure of a copper complex with the ligand (E)-2-(4-(1H-1,2,4-triazol-1-yl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one has been elucidated through single-crystal X-ray diffraction. The copper(II) ion is situated in a distorted square-pyramidal environment, coordinated with four oxygen atoms from two tta ligands and one nitrogen atom from the triazole ligand. The compound forms a three-dimensional supramolecular structure through hydrogen bonds and weak C–H···π and π···π interactions .

Stereochemical Assignment via Oxazolidin-2-one Derivatives

The stereochemistry of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols can be determined using their oxazolidin-2-one derivatives. NMR data and conformational analysis, including the use of the Karplus–Altona equation, allow for the differentiation between cis and trans stereoisomers. The trans isomers exhibit a rigid half-chair conformation, while the cis isomers show an equilibrium between two half-chair conformers .

Chemical Reactions Analysis: Dehydrochlorination Studies

The preparation of 1,2,3-trichloro-1,2-dihydronaphthalene has been achieved through the partial dehydrochlorination of naphthalene δ-tetrachloride. Spectroscopic and kinetic characterizations have been performed, and a comparison of vicinal coupling constants in the 1H NMR spectra of 1,2-dihydronaphthalenes has been made with related systems .

Physical and Chemical Properties Analysis: Spiro Triazole-Thione Derivatives

The physical and chemical properties of a spiro triazole-thione derivative have been studied. The molecule's structure features a phenyl group at a significant dihedral angle to the triazole ring, which itself is angled relative to the tetrahydronaphthalene moiety. In the crystal, molecules are linked by weak C–H···S hydrogen bonds into chains, and weak C–H···π interactions are also present, contributing to the stability of the supramolecular structure .

Scientific Research Applications

1. Neuropharmacological Applications

2-(1H-1,2,4-Triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one and related compounds have been studied for their potential applications in neuropharmacology, particularly focusing on their interactions with 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors. These receptors are implicated in the pathophysiology and treatment of anxiety and depression, making them a target for novel drug development. DU 125530, a compound closely related in structure and function, has been observed to have potential applications in the treatment of anxiety and mood disorders, with positron emission tomography (PET) studies demonstrating significant occupancy of 5-HT(1A) receptors in the human brain in vivo, offering insights into the therapeutic potential of such compounds (Rabiner et al., 2002).

2. Occupational Exposure and Biomonitoring

Studies have also examined the metabolic pathways and biomonitoring aspects of compounds structurally similar to 2-(1H-1,2,4-Triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one, particularly in the context of occupational exposure to naphthalene and its metabolites. This includes the evaluation of urinary biomarkers like 1,2-dihydroxynaphthalene (1,2-DHN) and naphthylmercapturic acids (NMA) to assess exposure to naphthalene in industrial settings (Klotz et al., 2018). Such studies are crucial in understanding the exposure and potential health impacts of naphthalene and its derivatives, which are ubiquitous in the environment and present at various workplaces.

3. Environmental Health and Safety

Research on compounds structurally related to 2-(1H-1,2,4-Triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one also encompasses aspects of environmental health and safety. This includes investigating the presence and impacts of polycyclic aromatic hydrocarbons (PAHs) and their metabolites in human and environmental samples. For instance, studies have determined concentrations of PAH metabolites like naphthalene, fluorene, and phenanthrene in urine samples as biomarkers for assessing human exposure to PAHs, highlighting the significance of these compounds in environmental health and biomonitoring research (Li et al., 2008).

Safety And Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care. They can be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

1,2,4-Triazoles have been extensively studied for their biological activities and are considered promising candidates for drug development . Future research will likely focus on the design and synthesis of new 1,2,4-triazole derivatives with improved biological activities and selectivity .

properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13-11(7-16-9-14-8-15-16)6-5-10-3-1-2-4-12(10)13/h1-4,8-9,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWPSMZJLXJTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CN3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.